molecular formula C12H9NS B3253673 2-(Methylthio)benzo[cd]indole CAS No. 22546-91-4

2-(Methylthio)benzo[cd]indole

Cat. No.: B3253673
CAS No.: 22546-91-4
M. Wt: 199.27 g/mol
InChI Key: IHDGIKYJRJQLFP-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[cd]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a benzo[cd]indole core with a methylthio substituent at the 2-position, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[cd]indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of o-nitrostyrenes with suitable thiol reagents followed by reduction and cyclization can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzo[cd]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Methylthio)benzo[cd]indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[cd]indole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The methylthio group can enhance its binding affinity and selectivity towards certain targets. The compound’s effects are mediated through various pathways, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)benzo[cd]indole is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This substituent can enhance its solubility, stability, and binding affinity towards specific targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methylsulfanylbenzo[cd]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-14-12-9-6-2-4-8-5-3-7-10(13-12)11(8)9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDGIKYJRJQLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC3=C2C1=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)benzo[cd]indole
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)benzo[cd]indole
Reactant of Route 3
2-(Methylthio)benzo[cd]indole
Reactant of Route 4
2-(Methylthio)benzo[cd]indole
Reactant of Route 5
2-(Methylthio)benzo[cd]indole
Reactant of Route 6
2-(Methylthio)benzo[cd]indole

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